molecular formula C10H10F3NO3 B2503139 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide CAS No. 2514625-25-1

2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2503139
CAS No.: 2514625-25-1
M. Wt: 249.189
InChI Key: ZKZILHSDZWFCCY-UHFFFAOYSA-N
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Description

2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 g/mol . This compound is characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide group. It is a solid at ambient temperature and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide typically involves the following steps:

The reaction conditions generally involve:

    Temperature: Ambient temperature.

    Solvent: Commonly used solvents include dichloromethane or toluene.

    Reaction Time: The reaction is typically complete within a few hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis and scale-up processes would apply, including optimization of reaction conditions, purification steps, and quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

Scientific Research Applications

2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-5-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both methoxy and trifluoromethoxy groups on the phenyl ring, combined with an acetamide group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

2-[2-methoxy-5-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-16-8-3-2-7(17-10(11,12)13)4-6(8)5-9(14)15/h2-4H,5H2,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZILHSDZWFCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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